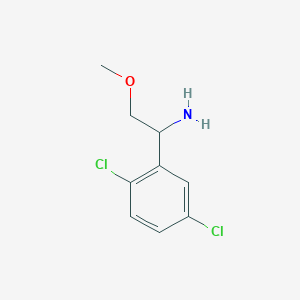
1-(2,5-Dichlorophenyl)-2-methoxyethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-Dichlorophenyl)-2-methoxyethan-1-amine is an organic compound characterized by the presence of a dichlorophenyl group and a methoxyethanamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dichlorophenyl)-2-methoxyethan-1-amine typically involves the reaction of 2,5-dichlorobenzaldehyde with methoxyethylamine. The reaction is carried out under controlled conditions, often using a solvent such as ethanol or methanol. The process may involve heating and the use of catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and other advanced techniques may be employed to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,5-Dichlorophenyl)-2-methoxyethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
1-(2,5-Dichlorophenyl)-2-methoxyethan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(2,5-Dichlorophenyl)-2-methoxyethan-1-amine involves its interaction with specific molecular targets. The dichlorophenyl group can interact with various enzymes and receptors, modulating their activity. The methoxyethanamine moiety may enhance the compound’s solubility and bioavailability, facilitating its effects on biological systems.
Comparación Con Compuestos Similares
Similar Compounds
1-(2,5-Dichlorophenyl)biguanide hydrochloride: Known for its antibacterial properties.
3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile: Studied for its cytotoxic activity against cancer cells.
6-Chloro-4-oxo-N’-(2,5-dichlorophenyl)-1,4-dihydroquinoline-3-carboxamide: Exhibits antiproliferative activity against cancer cells.
Uniqueness
1-(2,5-Dichlorophenyl)-2-methoxyethan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorophenyl group provides stability and reactivity, while the methoxyethanamine moiety enhances its solubility and potential biological activity.
Propiedades
Fórmula molecular |
C9H11Cl2NO |
|---|---|
Peso molecular |
220.09 g/mol |
Nombre IUPAC |
1-(2,5-dichlorophenyl)-2-methoxyethanamine |
InChI |
InChI=1S/C9H11Cl2NO/c1-13-5-9(12)7-4-6(10)2-3-8(7)11/h2-4,9H,5,12H2,1H3 |
Clave InChI |
WOODLKOEZNTNIO-UHFFFAOYSA-N |
SMILES canónico |
COCC(C1=C(C=CC(=C1)Cl)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


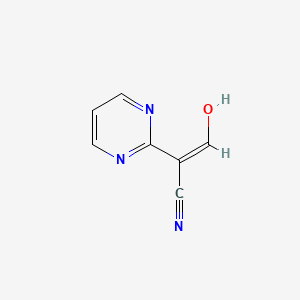
![2-[carboxymethyl-[(1S,2S,3S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]amino]acetic acid](/img/structure/B13106186.png)
![7-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B13106194.png)
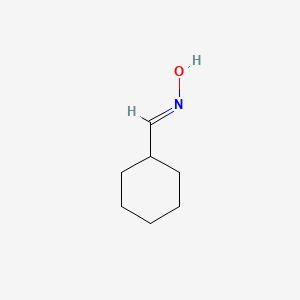

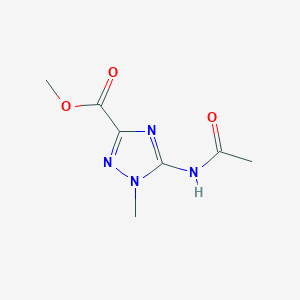
![7-Hydroxy-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(1H)-one](/img/structure/B13106221.png)
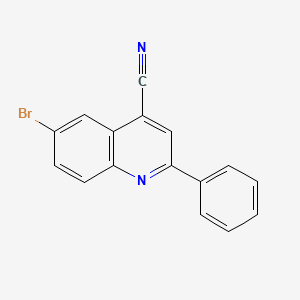
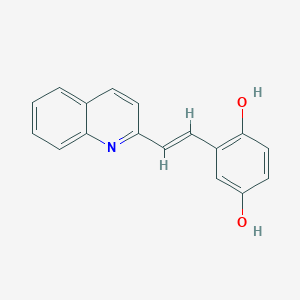
![(3S,7R)-3-Methyl-2-(thiophen-3-ylmethyl)octahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B13106248.png)


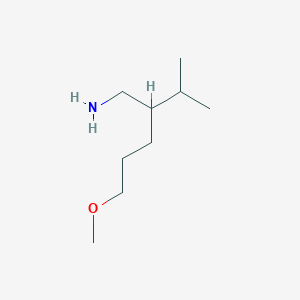
![3-Cyclohexyl-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13106278.png)
